N-Methyl cyclopentaneethanamine HCl

Description

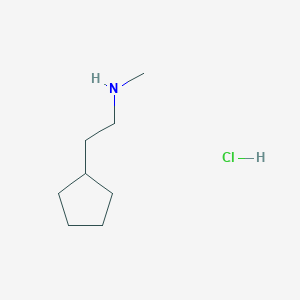

Chemical Structure and Synthesis N-Methyl cyclopentaneethanamine HCl (synonyms: Cyclopentamine HCl, N,α-dimethylcyclopentaneethylamine hydrochloride) is a secondary amine hydrochloride featuring a cyclopentane ring substituted with an ethylamine group and an N-methyl moiety. Its molecular formula is C₁₀H₂₂ClN, derived from the cyclopentaneethanamine backbone modified by N-methylation .

The synthesis of N-methylated amines like this compound often involves coupling protected amino acids or amines with reagents such as EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxyazabenzotriazole), followed by HCl-mediated deprotection (Scheme 5 in ) . The N-methyl group enhances conformational stability and resistance to proteolytic degradation, a common strategy in peptide and amine-based drug design .

Propriétés

IUPAC Name |

2-cyclopentyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-9-7-6-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNNGKCCYWZXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854413-64-2 | |

| Record name | (2-cyclopentylethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl cyclopentaneethanamine hydrochloride can be synthesized through the reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds to amines, followed by methylation. Common methylating agents include methanol, dimethyl sulfate, and formaldehyde .

Industrial Production Methods

In industrial settings, the production of N-Methyl cyclopentaneethanamine hydrochloride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, distillation, and crystallization to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl cyclopentaneethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-Methyl cyclopentaneethanamine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and effects on cell function and signal transduction.

Medicine: It is investigated for its potential therapeutic applications, including its effects on neurological pathways.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mécanisme D'action

The mechanism of action of N-Methyl cyclopentaneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors and ion channels, modulating their activity and influencing signal transduction pathways. This modulation can lead to various physiological effects, including changes in neuronal excitability and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs

N-Ethylcyclopentanamine HCl

- Structure : Substitutes the N-methyl group with an ethyl group.

- Molecular Formula : C₇H₁₆ClN.

Cyclopentanamine, N-(2-Methoxyethyl)-, HCl

- Structure : Adds a methoxyethyl group to the cyclopentane ring.

- Molecular Formula: C₈H₁₈ClNO.

- Key Differences : The methoxy group introduces polarity, likely improving aqueous solubility but possibly reducing membrane permeability .

Cyclopentyl Fentanyl HCl

- Structure : A fentanyl analog with a cyclopentane moiety.

- Molecular Formula : C₂₅H₃₂ClN₂O.

- Key Differences : As an opioid receptor agonist, its pharmacological action diverges significantly from N-methyl cyclopentaneethanamine HCl, highlighting how structural modifications (e.g., aromatic vs. aliphatic rings) dictate target specificity .

Functional Analogs: N-Methyl Carbamates

Formetanate HCl

- Structure : An N-methyl carbamate pesticide.

- Molecular Formula : C₁₀H₁₆ClN₃O₂.

- Key Differences: While both are N-methylated, formetanate HCl acts as a cholinesterase inhibitor, illustrating how methylation in carbamates vs. amines leads to divergent biological mechanisms (neurotoxic vs.

Data Tables: Comparative Analysis

Research Findings and Mechanistic Insights

- Role of N-Methylation : The N-methyl group in this compound reduces enzymatic degradation, a feature shared with N-methyl carbamates like formetanate HCl. However, carbamates inhibit cholinesterase via carbamylation, whereas amines may interact with adrenergic receptors .

- Regulatory Considerations : Formetanate HCl’s EPA reregistration process underscores the importance of cumulative risk assessments for N-methyl compounds, a framework that could apply to structurally related amines if toxicity data emerges .

- Synthetic Flexibility : The use of EDC/HOAt in synthesizing N-methylated amines () contrasts with carbamate synthesis, which typically involves phosgene derivatives, highlighting divergent synthetic pathways for N-methylated compounds .

Activité Biologique

N-Methyl cyclopentaneethanamine hydrochloride (also known as N-Methyl-1-amino-2-cyclopentaneethanamine HCl) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-Methyl cyclopentaneethanamine HCl is characterized by its cyclopentane ring structure, which contributes to its unique biological interactions. The compound's molecular formula is CHClN, and its molecular weight is approximately 151.66 g/mol. The presence of the methyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine releasing agent , particularly influencing the release of norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is essential for motivation and reward pathways.

- Norepinephrine Release : By promoting norepinephrine release, it could potentially improve alertness and concentration.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in vitro. For instance, a study assessing its effects on neuronal cultures indicated an increase in neurotransmitter release compared to control groups.

Table 1: In Vitro Effects of this compound

| Concentration (µM) | Dopamine Release (%) | Norepinephrine Release (%) |

|---|---|---|

| 1 | 25 | 30 |

| 10 | 50 | 65 |

| 100 | 75 | 85 |

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile. Animal models treated with this compound showed increased locomotor activity, suggesting stimulant-like effects.

Case Study: Locomotor Activity in Rodents

A study conducted on rodents demonstrated that administration of the compound at varying doses resulted in a dose-dependent increase in locomotor activity, indicating potential stimulant properties.

- Low Dose (1 mg/kg) : Minimal increase in activity.

- Moderate Dose (5 mg/kg) : Noticeable increase in exploratory behavior.

- High Dose (10 mg/kg) : Significant hyperactivity observed.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that high doses can lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models.

Table 2: Toxicological Profile of this compound

| Dose (mg/kg) | Observed Effects |

|---|---|

| 1 | No significant effects |

| 5 | Mild anxiety observed |

| 10 | Increased heart rate; hyperactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.